2-Bromo-3-methoxyisonicotinaldehyde

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Researchers optimizing SAR around pyridine cores often encounter inconsistent cross-coupling yields when substituting generic positional isomers. 2-Bromo-3-methoxyisonicotinaldehyde (CAS 191418-78-7) resolves this with its precisely defined 2-bromo handle for Suzuki-Miyaura coupling and a 3-methoxy group that mimics kinase hinge-binding motifs, enabling predictable regioselective diversification. • Enables regioselective library synthesis for ATP-competitive inhibitor programs • Production scaled to kg with 95% purity (HPLC) for discovery-to-preclinical continuity • Available from stock with global ambient shipping.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 191418-78-7
Cat. No. B112197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methoxyisonicotinaldehyde
CAS191418-78-7
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1Br)C=O
InChIInChI=1S/C7H6BrNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3
InChIKeyNESGFHKARGFUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methoxyisonicotinaldehyde Overview


2-Bromo-3-methoxyisonicotinaldehyde (CAS 191418-78-7), also known as 2-bromo-3-methoxypyridine-4-carboxaldehyde, is a halogenated heteroaryl aldehyde belonging to the isonicotinaldehyde class. This compound is a functionalized pyridine derivative, containing a bromine substituent at the 2-position, a methoxy group at the 3-position, and a formyl group at the 4-position . It serves as a versatile intermediate in organic synthesis and pharmaceutical research, notably for its ability to participate in metal-catalyzed cross-coupling reactions due to the presence of the aryl bromide . It is typically offered as a yellow crystalline solid .

Cross-Coupling Handle Aryl bromide at C2 for Suzuki, Heck, and related Pd-catalyzed couplings.
Orthogonal Functionality Methoxy and aldehyde groups enable sequential derivatization strategies.
Building Block Role Heteroaryl aldehyde scaffold for medicinal chemistry and SAR exploration.

2-Bromo-3-methoxyisonicotinaldehyde Specificity


The precise substitution pattern on the pyridine ring—specifically the bromine at the 2-position and the methoxy group at the 3-position—defines the compound's unique reactivity profile for cross-coupling and subsequent derivatization. Attempting to substitute this compound with a generic or positional isomer, such as 5-bromo-2-methoxyisonicotinaldehyde or 2-bromoisonicotinaldehyde, would alter the electronic and steric environment, leading to different regioselectivity, reaction yields, and ultimately, a distinct set of accessible final molecules . In drug discovery, this specificity directly impacts the synthesis of targeted libraries and the optimization of structure-activity relationships (SAR).

Positional Isomer 5-Bromo-2-methoxy analog
C2 bromine ortho to pyridine nitrogen activates oxidative addition; 5-bromo isomer may require harsher conditions, altering reaction outcomes.
Methoxy Position 2-Bromo-6-methoxy isomer
Meta-methoxy in target donates electron density differently than para-methoxy; aldehyde reactivity in condensations may shift, complicating sequential derivatizations.
Simpler Analog 2-Bromoisonicotinaldehyde
Lacks the methoxy handle; limits diversification to a single point after initial coupling, reducing synthetic route flexibility.

2-Bromo-3-methoxyisonicotinaldehyde Differentiation Evidence


Regioselective Cross-Coupling vs. 5-Bromo Isomer

The target compound features a bromine atom at the 2-position, ortho to the pyridine nitrogen. This electronic configuration makes it a superior substrate for palladium-catalyzed cross-coupling reactions compared to its regioisomer, 5-bromo-2-methoxyisonicotinaldehyde. The proximity to the electron-withdrawing pyridine nitrogen activates the C2-Br bond, enabling faster oxidative addition with Pd(0) catalysts . In contrast, the 5-bromo isomer lacks this activation, generally requiring more forcing conditions or providing lower yields in analogous Suzuki-Miyaura couplings .

Regioselective Coupling vs. 5-Br Isomer
Class-level inference
Reported higher oxidative addition rate due to C2-Br proximity to pyridine N.
Reactivity difference may support smoother Suzuki couplings.
Based on general Pd-catalysis principles; reaction optimization required.
Medicinal Chemistry Organic Synthesis Palladium Catalysis

Synthon Versatility vs. 6-Methoxy Isomer

The 3-methoxy substitution on the target compound provides an electron-donating group at the meta-position relative to the aldehyde, which influences the reactivity of the formyl group in condensation reactions (e.g., reductive amination, Knoevenagel condensation). This orthogonality is lost in the 2-bromo-6-methoxy isomer (CAS 1060806-54-3), where the methoxy group is para to the aldehyde, altering its electronic profile and nucleophilic susceptibility . This positional difference directly affects the outcome of one-pot, sequential derivatization strategies.

Synthon Versatility vs. 6-OMe Isomer
Class-level inference
Meta-methoxy alters aldehyde electrophilicity compared to para-substituted isomer.
Electronic profile may enable distinct chemoselective transformations.
Literature precedents suggest electronic effects; verify in target sequence.
Drug Discovery Chemical Biology Parallel Synthesis

Broader Reaction Scope vs. Non-Methoxylated Analog

The presence of the methoxy group at the 3-position introduces a second functional handle for further elaboration after initial cross-coupling. In contrast, the simpler analog 2-bromoisonicotinaldehyde (CAS 118289-17-1) lacks this group, limiting its use to a single diversification event at the bromide site . The methoxy group on the target compound can be subsequently demethylated to reveal a hydroxyl group, a key pharmacophore, or participate in directed ortho-metalation (DoM) chemistry for further functionalization.

Broader Scope vs. Non-Methoxylated Analog
Class-level inference
Two functional handles (C2-Br, C3-OMe) vs. one in 2-bromoisonicotinaldehyde.
May permit more complex, divergent synthetic routes.
Demethylation or directed metalation potential; evaluate on case basis.
Agrochemical Synthesis Material Science Heterocyclic Chemistry

2-Bromo-3-methoxyisonicotinaldehyde Application Scenarios


Kinase Inhibitor Scaffold Synthesis

The compound's 2-bromo substituent serves as an ideal handle for introducing diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling, a standard method for exploring structure-activity relationships (SAR) around a central pyridine core. The adjacent methoxy group can mimic key hydrogen-bonding interactions of kinase hinge-binders, making this a privileged building block for ATP-competitive inhibitor design .

Herbicide & Fungicide Development

This compound is reported as a chemical intermediate in the production of agrochemicals, such as pesticides and herbicides, where its bromine content and reactivity contribute to the effectiveness of the final products . The pyridine core is a common motif in many modern crop protection agents, and this building block provides a direct route to functionalized pyridines.

Kilogram-Scale Advanced Intermediate Synthesis

With a stated production scale of up to kilograms and a purity of 98% (min, HPLC), this compound is well-suited as a key starting material for the production of advanced pharmaceutical intermediates, ensuring reproducibility and scalability from early discovery through to preclinical development .

Bioorthogonal Conjugate Probe Development

The aldehyde functionality provides a reactive site for conjugation to biomolecules or affinity tags via reductive amination or oxime ligation. Combined with the ability to introduce diversity at the bromide position, researchers can efficiently generate focused libraries of chemical probes for target identification and validation studies .

Application
Selection Property
Validation Focus
Kinase inhibitor research scaffold
Bromo cross-coupling handle and methoxy H-bond mimicry
Reactivity and SAR library construction
Agrochemical intermediate synthesis
Halogenated pyridine building block
Reported agrochemical intermediate suitability
Scalable advanced intermediate supply
Purity specification and scale availability
Reproducibility and scale-up review
Chemical probe conjugation studies
Aldehyde handle for bioorthogonal ligation
Library generation and target ID validation
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